molecular formula C18H21ClN2O B14757716 [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol CAS No. 83-82-9

[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol

Cat. No.: B14757716
CAS No.: 83-82-9
M. Wt: 316.8 g/mol
InChI Key: IKLRKIFKPXABAZ-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol typically involves the reaction of 4-chlorophenylpiperazine with appropriate reagents to introduce the methyl and phenyl groups. One common method involves the use of Grignard reagents or organolithium compounds to achieve the desired substitutions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the aromatic rings or the piperazine ring, potentially leading to the formation of partially or fully saturated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles for Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Saturated piperazine derivatives

    Substitution Products: Para-substituted chlorophenyl derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology: In biological research, [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate receptor activity or enzyme function. It may serve as a lead compound in the development of new therapeutic agents.

Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

  • [2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline]
  • 4-Chloro-4′-hydroxybenzophenone
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

Uniqueness:

  • Structural Features: The presence of both chlorophenyl and phenyl groups on the piperazine ring distinguishes it from other piperazine derivatives.
  • Reactivity: The compound’s unique substitution pattern influences its reactivity and the types of chemical transformations it can undergo.
  • Applications: Its potential applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance in scientific research.

Properties

CAS No.

83-82-9

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol

InChI

InChI=1S/C18H21ClN2O/c1-20-11-17(14-5-3-2-4-6-14)21(13-22)18(12-20)15-7-9-16(19)10-8-15/h2-10,17-18,22H,11-13H2,1H3

InChI Key

IKLRKIFKPXABAZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(N(C(C1)C2=CC=C(C=C2)Cl)CO)C3=CC=CC=C3

Origin of Product

United States

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